

Devapamil: A Technical Guide to its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Devapamil*

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Introduction

Devapamil, also known as desmethoxyverapamil, is a synthetic phenylalkylamine derivative and a potent calcium channel blocker.[1][2] It is structurally and pharmacologically related to Verapamil, a well-known medication for cardiovascular conditions. **Devapamil** is a valuable tool in pharmacological research, particularly for studying the structure-activity relationships of phenylalkylamine-based drugs and their interaction with L-type calcium channels. This guide provides a comprehensive overview of its chemical structure and a detailed examination of its synthesis.

Chemical Structure

Devapamil's structure consists of two aromatic rings linked by a flexible alkylamine chain, a feature that contributes to its pharmacological activity.[1] The molecule possesses a chiral center, and it is typically used as a racemic mixture.

Key Structural Features:

- **Phenylalkylamine Core:** The fundamental scaffold responsible for its calcium channel blocking activity.
- **Two Aromatic Rings:** One ring is a 3,4-dimethoxyphenyl group, while the other is a 3-methoxyphenyl group. This single methoxy group on the second ring is the distinguishing

feature from Verapamil, which has two 3,4-dimethoxyphenyl groups.

- **Isopropyl Group:** This bulky group is attached to the carbon atom alpha to the nitrile group.
- **Nitrile Group (-C≡N):** This functional group is crucial for its activity.
- **Tertiary Amine:** The nitrogen atom in the alkyl chain is tertiary, substituted with a methyl group and the two larger fragments of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **Devapamil** is presented in the table below.

Property	Value	Reference
IUPAC Name	(RS)-2-(3,4-dimethoxyphenyl)-2-isopropyl-5-[2-(3-methoxyphenyl)ethyl-methylamino]pentanenitrile	[1]
Synonyms	Desmethoxyverapamil, D888	[1]
CAS Number	92302-55-1	
Chemical Formula	C ₂₆ H ₃₆ N ₂ O ₃	
Molar Mass	424.585 g·mol ⁻¹	
Appearance	Varies; often a crystalline solid.	
Stereochemistry	Racemic mixture of two enantiomers.	

Synthesis of Devapamil

The synthesis of **Devapamil** is analogous to that of Verapamil, involving the coupling of two key intermediates. While specific literature on the industrial synthesis of **Devapamil** is not as prevalent as for Verapamil, a plausible and commonly cited synthetic strategy for this class of

compounds involves the alkylation of a substituted phenylacetonitrile derivative with a substituted N-alkylated phenylethylamine derivative.

General Synthetic Route

A representative synthesis can be broken down into the preparation of two key fragments followed by their condensation.

Fragment A Synthesis: Preparation of 2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile. Fragment

B Synthesis: Preparation of N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine.

These two fragments are then coupled to form the final **Devapamil** molecule.

A generalized synthetic pathway for **Devapamil**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **Devapamil**, based on established methods for Verapamil synthesis.

Synthesis of Fragment A: 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile

- Materials: 3,4-Dimethoxyphenylacetonitrile, Sodium Hydride (NaH), 2-Bromopropane, and a suitable anhydrous solvent (e.g., Toluene or DMF).
- Procedure: a. To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of 3,4-dimethoxyphenylacetonitrile dropwise at a controlled temperature (e.g., 0-5 °C). b. Allow the mixture to stir at room temperature for 1-2 hours until the evolution of hydrogen gas ceases. c. Cool the reaction mixture again and add 2-bromopropane dropwise. d. The reaction is then heated to reflux for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC). e. After cooling, the reaction is carefully quenched with water or a saturated ammonium chloride solution. f. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. g. The crude product is purified by vacuum distillation or column chromatography to yield the desired product.

Synthesis of Fragment B: N-(3-chloropropyl)-N-methyl-2-(3-methoxyphenyl)ethanamine

- Materials: 2-(3-Methoxyphenyl)ethanamine, a suitable methylating agent (e.g., formaldehyde/formic acid for Eschweiler-Clarke reaction), 1-bromo-3-chloropropane, and a base (e.g., sodium carbonate).
- Procedure: a. N-methylation: Convert 2-(3-methoxyphenyl)ethanamine to N-methyl-2-(3-methoxyphenyl)ethanamine. The Eschweiler-Clarke reaction is a common method for this transformation. b. Alkylation: The resulting N-methylated amine is then alkylated with 1-bromo-3-chloropropane in the presence of a base like sodium carbonate in a solvent such as acetonitrile. c. The reaction mixture is heated to reflux for several hours. d. Upon completion, the mixture is cooled, filtered, and the solvent is evaporated. e. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water, and dried. f. The solvent is removed to yield the crude product, which can be purified if necessary.

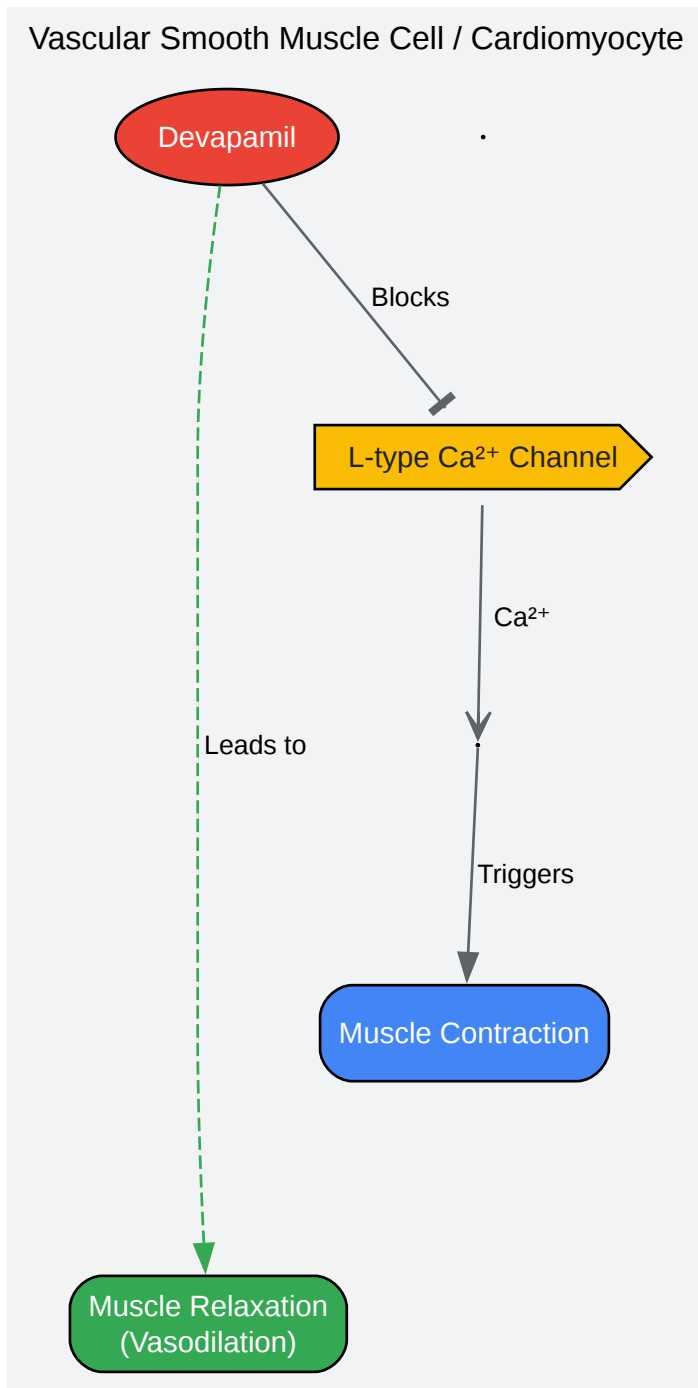
Final Condensation to Devapamil

- Materials: Fragment A, Fragment B, a strong base (e.g., Sodium Amide, NaNH_2), and anhydrous toluene.
- Procedure: a. In a reaction vessel under an inert atmosphere, a solution of Fragment A in anhydrous toluene is treated with a strong base such as sodium amide. b. The mixture is stirred to form the carbanion. c. A solution of Fragment B in anhydrous toluene is then added slowly to the reaction mixture. d. The mixture is heated to reflux for an extended period (e.g., 12-24 hours). e. After cooling, the reaction is quenched, and the product is extracted into an organic solvent. f. The organic extracts are washed, dried, and concentrated. g. The final product, **Devapamil**, is purified by column chromatography or crystallization.

Mechanism of Action and Signaling Pathway

Devapamil exerts its pharmacological effects by blocking L-type voltage-gated calcium channels. These channels are crucial for the influx of calcium ions into smooth muscle cells and cardiac myocytes, which triggers muscle contraction. By inhibiting this influx, **Devapamil** leads to vasodilation and a reduction in heart rate and contractility.

Mechanism of Action of Devapamil



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Signaling pathway of **Devapamil**'s action.

The (-)-enantiomer of **Devapamil** has been shown to be more potent than the (+)-enantiomer in its action on calcium channels. The drug's binding affinity to the channel is voltage-dependent, meaning it binds more effectively to channels that are in the open or inactivated state.

Conclusion

Devapamil is a significant compound for both pharmacological research and as a precursor or analogue in drug development. Its well-defined structure and relationship to Verapamil make it an excellent candidate for studying the nuances of calcium channel blockade. The synthetic routes, while requiring careful control of reaction conditions, are based on established organic chemistry principles, allowing for its preparation in a laboratory setting. A thorough understanding of its chemical properties and synthesis is essential for researchers working in the field of cardiovascular pharmacology and medicinal chemistry.

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